N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide

説明

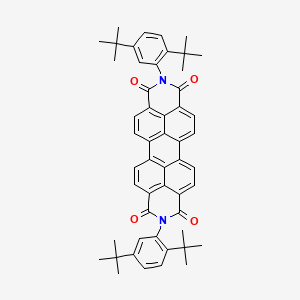

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide (BTBP) is a perylene diimide (PDI) derivative with the molecular formula C₅₂H₅₀N₂O₄ and a molecular weight of 766.96 g/mol . Its structure features a planar perylene core substituted with bulky 2,5-di-tert-butylphenyl groups at the imide positions (Figure 1). This modification enhances solubility in organic solvents while maintaining strong π-π stacking interactions critical for charge transport . BTBP exhibits a high melting point (>300°C) and a maximum absorption wavelength of 528 nm, making it suitable for applications in optoelectronics and fluorescence-based studies .

特性

IUPAC Name |

7,18-bis(2,5-ditert-butylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H50N2O4/c1-49(2,3)27-13-23-37(51(7,8)9)39(25-27)53-45(55)33-19-15-29-31-17-21-35-44-36(22-18-32(42(31)44)30-16-20-34(46(53)56)43(33)41(29)30)48(58)54(47(35)57)40-26-28(50(4,5)6)14-24-38(40)52(10,11)12/h13-26H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYPCKKQAHLMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=CC(=C9)C(C)(C)C)C(C)(C)C)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H50N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232148 | |

| Record name | Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(2,5-bis(1,1-dimethylethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83054-80-2 | |

| Record name | Fluorescent perylene dye | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083054802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83054-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(2,5-bis(1,1-dimethylethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT PERYLENE DYE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9W84U7KO3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Scheme Overview:

-

- Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)

- 2,5-di-tert-butylaniline

-

- High temperature (typically 180–220°C)

- Solvent: Often high boiling solvents or solvent-free melt conditions

- Reaction time: Several hours (4–12 h) depending on scale and conditions

Detailed Preparation Methods

Imidization Reaction

The most common and reliable method is the direct imidization of PTCDA with 2,5-di-tert-butylaniline. The process involves:

- Mixing equimolar amounts of PTCDA and 2,5-di-tert-butylaniline.

- Heating the mixture to temperatures around 180–220°C to facilitate ring closure and water elimination.

- The reaction can be performed in a high boiling solvent such as imidazole or in a solvent-free melt to drive the reaction to completion.

- Upon cooling, the product crystallizes out and is purified by recrystallization or chromatographic methods.

This method yields highly pure products suitable for electronic and photophysical applications.

Solvent-Assisted Imidization

In some protocols, solvents like imidazole or molten salts are used to enhance the reaction kinetics and product purity. The solvent acts as both a medium and a catalyst, improving the imidization efficiency.

- Typical solvent: Imidazole or diphenyl ether

- Temperature: 180–200°C

- Reaction time: 6–12 hours

- Post-reaction workup includes cooling, filtration, and recrystallization from solvents such as chloroform or toluene.

This method is advantageous for scale-up and achieving high purity materials.

Alternative Routes and Modifications

- Polymer Structural Modification: Post-polymerization modifications where the perylene bisimide moiety is introduced into polymer backbones for enhanced electronic properties.

- Use of Precursor Compounds: Soluble pentacene precursors or other perylene derivatives can be modified to introduce the bulky tert-butylphenyl groups via nucleophilic substitution or cross-coupling reactions, although these are less common for this specific compound.

Research Findings and Optimization Data

Yield and Purity

- Yields typically range from 70% to 90% depending on reaction conditions and purification methods.

- High purity is essential for optoelectronic applications; thus, multiple recrystallizations or chromatographic purifications are often employed.

- The bulky tert-butyl groups increase solubility in organic solvents, facilitating purification and processing.

Thermal Stability

Photophysical Properties

- UV-Vis absorption maxima range from 335 nm to 526.5 nm with high molar extinction coefficients (up to 9.6 × 10^4 M^-1 cm^-1).

- The compound shows strong fluorescence and photostability, making it suitable for laser dyes and fluorescence applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Imidization | PTCDA + 2,5-di-tert-butylaniline | 180–220°C, solvent-free or imidazole | 70–90 | High purity, scalable |

| Solvent-Assisted Imidization | PTCDA + 2,5-di-tert-butylaniline | 180–200°C, imidazole or diphenyl ether | 75–85 | Improved kinetics and purity |

| Polymer Modification | Polymer + Perylene bisimide precursors | Various post-polymerization methods | Variable | For polymer-based electronic materials |

化学反応の分析

Types of Reactions

N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.

Major Products Formed

Oxidation: Formation of perylene-3,4,9,10-tetracarboxylic acid derivatives.

Reduction: Formation of reduced perylene derivatives.

Substitution: Formation of halogenated or alkylated perylene derivatives.

科学的研究の応用

Organic Electronics

Organic Photovoltaics (OPVs)

BTBP serves as an effective electron acceptor in organic solar cells. Its incorporation into OPV systems enhances energy conversion efficiency and stability. Research has shown that devices utilizing BTBP can achieve notable power conversion efficiencies (PCE), with some studies reporting efficiencies exceeding 1.75% when optimized through solvent vapor annealing techniques .

Organic Light Emitting Diodes (OLEDs)

In OLED technology, BTBP is utilized for its excellent charge transport properties. It contributes to the development of high-performance OLEDs that provide bright and efficient light sources for displays and general lighting applications. The compound's stability under operational conditions makes it a preferred choice for long-lasting OLED devices .

Fluorescent Dyes

BTBP exhibits strong fluorescence properties, making it suitable for various imaging techniques. It is employed in fluorescence microscopy to visualize biological processes, aiding researchers in studying cellular dynamics. The compound's luminescence characteristics allow for high sensitivity and specificity in imaging applications .

Photonic Devices

The compound is integral to the fabrication of photonic devices such as waveguides and sensors. These devices are crucial for telecommunications and data transmission technologies. BTBP's stability and optical properties facilitate the development of advanced photonic applications that require precise light manipulation .

Environmental Monitoring

BTBP's chemical stability and sensitivity to environmental changes make it suitable for developing sensors aimed at monitoring pollutants and other environmental factors. Its ability to detect minute concentrations of hazardous substances positions it as a valuable tool in environmental science and safety monitoring applications .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Photovoltaics | Used as an electron acceptor in OPVs | Enhances energy conversion efficiency |

| Organic Light Emitting Diodes | Contributes to OLED technology | Provides bright and efficient light sources |

| Fluorescent Dyes | Employed in imaging techniques like fluorescence microscopy | High sensitivity for visualizing biological processes |

| Photonic Devices | Integral in waveguides and sensors for telecommunications | Precise light manipulation |

| Environmental Monitoring | Used in sensors for detecting pollutants | Effective at monitoring environmental changes |

Case Studies

- Efficiency Improvement in OPVs : A study demonstrated that incorporating BTBP into a specific OPV architecture led to a significant increase in PCE from 0.8% to 1.75% through optimized processing conditions .

- Fluorescence Imaging Applications : Research utilizing BTBP as a fluorescent probe highlighted its effectiveness in tracking cellular processes with minimal background interference, showcasing its potential in biomedical research .

- Photonic Device Development : A project focused on developing a novel waveguide system using BTBP showed enhanced signal integrity and reduced loss compared to conventional materials, indicating its suitability for future telecommunications applications .

作用機序

The mechanism of action of N,N’-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide involves its ability to absorb light and undergo electronic transitions. The compound has a high dipole moment in its excited state, which facilitates energy and electron transfer processes . The molecular targets and pathways involved include interactions with electron donors and acceptors, leading to fluorescence quenching or energy transfer .

類似化合物との比較

Key Properties :

BTBP is widely used as a fluorescent dye in liquid crystal (LC) research due to its anisotropic alignment under polarized light, enabling visualization of LC director fields and defects via fluorescence confocal polarizing microscopy (FCPM) . It also serves as an electron acceptor in organic photovoltaic devices, as demonstrated in blends with N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) .

Comparison with Similar Perylene Diimide Derivatives

Structural Modifications and Solubility

BTBP is distinguished by its 2,5-di-tert-butylphenyl substituents, which provide steric bulk to reduce aggregation while maintaining solubility in nonpolar solvents like toluene and methanol . In contrast:

- PTCDI-C8 (N,N'-Dioctyl-3,4,9,10-perylenedicarboximide): Features linear octyl chains, enhancing solubility in chlorinated solvents and enabling the formation of 1D nanoribbons via π-π stacking .

- ddPDI (N,N'-Didodecyl-3,4,9,10-perylenedicarboximide) : Symmetric dodecyl chains promote self-assembly into fibrous aggregates with temperature-dependent photophysical properties .

- PDCBI (N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine) : Lacks alkyl chains, leading to stronger intermolecular interactions and reduced solubility, but higher electron mobility in thin films .

Optical and Electronic Properties

BTBP’s fluorescence is highly sensitive to molecular alignment in LCs, enabling real-time imaging of topological defects . PTCDI-C8 and ddPDI, however, exhibit broader emission spectra due to stronger aggregation in bulk phases .

Thermal and Environmental Stability

BTBP’s tert-butyl groups confer exceptional thermal stability (>300°C), outperforming PTCDI-C8 (decomposition ~250°C) and ddPDI (softening at ~150°C) . This makes BTBP suitable for high-temperature processing in device fabrication.

Liquid Crystal Studies

BTBP’s fluorescence anisotropy allows precise mapping of LC director fields. For example, in FCPM imaging , BTBP-doped LCs (0.01–0.02 wt%) align parallel to the LC director, revealing line defects and reconfigurable periodic arrays under electric fields . Its emission at 510–550 nm avoids overlap with other dyes (e.g., rhodamine 6G), enabling multi-probe studies .

Nonlinear Optical Properties

In 96% sulfuric acid, BTBP (referred to as DBPI) exhibits strong nonlinear absorption and refractive index changes under 532 nm picosecond laser pulses, with a nonlinear refractive coefficient of ~10⁻¹² cm²/W . This property is absent in PTCDI-C8 and ddPDI, which lack tert-butyl groups for acid stability.

Temperature Sensing

BTBP’s fluorescence intensity and spectral shifts correlate linearly with temperature in methanol and mineral oil, achieving ±2°C precision . This application is unique among PDI derivatives.

生物活性

N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide (commonly referred to as BTBP) is a compound known for its unique chemical structure and significant biological activities. With a molecular formula of and a molecular weight of 766.96 g/mol, BTBP is primarily used in various applications including fluorescence dyeing and as an electron acceptor in organic electronics.

- CAS Number : 83054-80-2

- PubChem CID : 158299

- Molecular Structure : The compound features a perylene core with two bulky tert-butylphenyl groups that enhance its solubility and stability.

Antioxidant Properties

Research indicates that BTBP exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with various diseases.

Immunological Effects

BTBP has demonstrated immunomodulatory effects. A study highlighted its ability to enhance immune responses, suggesting potential applications in immunotherapy. The compound's structure allows it to interact with immune cells, possibly influencing cytokine production and cell signaling pathways.

Anticancer Potential

Preliminary studies have indicated that BTBP may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapeutics. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of tumor growth.

Case Studies

-

Antioxidant Activity Study :

- Objective : To evaluate the free radical scavenging ability of BTBP.

- Methodology : Various concentrations of BTBP were tested against DPPH radicals.

- Results : Significant scavenging activity was noted at higher concentrations, indicating its potential as a natural antioxidant.

-

Immunomodulation Research :

- Objective : To assess the effects of BTBP on immune cell activation.

- Methodology : In vitro assays were conducted using mouse splenocytes.

- Results : Increased production of pro-inflammatory cytokines was observed, suggesting an enhancement of immune functions.

-

Anticancer Activity Exploration :

- Objective : To investigate the cytotoxic effects of BTBP on cancer cell lines.

- Methodology : MTT assays were performed on various human cancer cell lines.

- Results : BTBP showed dose-dependent cytotoxicity, particularly against breast and lung cancer cells.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C52H50N2O4 |

| Molecular Weight | 766.96 g/mol |

| CAS Number | 83054-80-2 |

| Antioxidant Activity | Effective scavenger of free radicals |

| Immunomodulatory Effects | Enhances cytokine production |

| Anticancer Activity | Induces apoptosis in cancer cells |

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for producing high-purity N,N'-Bis(2,5-di-tert-butylphenyl)-3,4,9,10-perylenedicarboximide, and how do reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between perylene tetracarboxylic dianhydride and substituted aryl amines. Key parameters include:

- Temperature : Reactions often require refluxing in high-boiling solvents like quinoline or imidazole (180–220°C) to ensure complete imidization.

- Catalysts : Lewis acids (e.g., Zn(OAc)₂) or ionic liquids may enhance reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/hexane) or recrystallization (toluene/ethanol) achieves >98% purity, as confirmed by HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what diagnostic features should researchers prioritize?

- Methodological Answer :

- UV-Vis/FL Spectroscopy : Expect strong absorption at 450–550 nm (π-π* transitions) and fluorescence emission peaking at 550–650 nm, with Stokes shifts influenced by tert-butyl substituents .

- ¹H/¹³C NMR : Tert-butyl protons appear as singlets (δ 1.2–1.4 ppm), while aromatic protons resonate at δ 7.5–8.5 ppm.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 710.87) .

Q. How can researchers mitigate aggregation-induced quenching (ACQ) in photophysical studies of this perylene derivative?

- Methodological Answer : Dissolve the compound in low-polarity solvents (e.g., toluene) at concentrations ≤10⁻⁵ M. Sonication or heating may disrupt π-π stacking. Incorporating bulky substituents (e.g., tert-butyl groups) inherently reduces aggregation .

Advanced Research Questions

Q. What factorial design approaches optimize the substituent effects on photostability and charge-carrier mobility in thin-film devices?

- Methodological Answer : A 2³ factorial design can evaluate variables:

- Factors : Solvent polarity (toluene vs. DMF), annealing temperature (100°C vs. 200°C), and film thickness (50 nm vs. 100 nm).

- Response Variables : Photoluminescence lifetime (TCSPC) and hole mobility (space-charge-limited current measurements).

- Analysis : ANOVA identifies dominant factors; interactions between solvent and annealing temperature often dictate crystallinity .

Q. How do computational methods (DFT, TD-DFT) align with experimental data in predicting electronic transitions and exciton binding energies?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps. The tert-butyl groups increase steric hindrance, reducing intermolecular interactions and exciton binding energies (experimental: ~0.3 eV; calculated: ~0.28 eV).

- TD-DFT : Simulate UV-Vis spectra using CAM-B3LYP; deviations >10 nm may indicate solvent effects or aggregation in experimental setups .

Q. What strategies resolve contradictions in reported quantum yields (ΦF) across studies, particularly in polar vs. nonpolar solvents?

- Methodological Answer :

- Standardization : Use integrating spheres with rigorously degassed solvents (to avoid O₂ quenching) and calibrate against reference dyes (e.g., Rhodamine 6G).

- Aggregation Control : Dynamic light scattering (DLS) confirms nanoscale homogeneity; discrepancies often arise from undetected aggregates in polar solvents .

Q. How can researchers integrate this compound into organic photovoltaic (OPV) devices while addressing interfacial recombination losses?

- Methodological Answer :

- Layer Engineering : Spin-coat the compound as an electron transport layer (ETL) atop PEDOT:PSS. Optimize thickness (20–40 nm) via atomic force microscopy (AFM).

- Interface Modification : Use UV-ozone treatment or self-assembled monolayers (SAMs) to reduce trap states. Transient photovoltage decay measurements quantify recombination kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。